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Compound of Interest

Compound Name: 2-bromo-N,6-dimethylaniline

Cat. No.: B15200882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide outlines a comprehensive methodological approach for the structural

elucidation of 2-bromo-N,6-dimethylaniline. Due to the absence of publicly available

spectroscopic data for this specific isomer, this document provides a detailed framework of the

necessary analytical techniques. To illustrate the principles of analysis, spectroscopic data for

the closely related isomers, 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, are

presented and interpreted. The protocols detailed herein are designed to enable researchers to

unambiguously confirm the structure of 2-bromo-N,6-dimethylaniline through a combination

of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Introduction
Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals,

agrochemicals, and dyes. The precise determination of their molecular structure is paramount

for ensuring the desired chemical properties and biological activities of the final products. The

target molecule, 2-bromo-N,6-dimethylaniline, is a substituted aromatic amine where the

bromine atom and one methyl group are ortho to the amino group, and the second methyl

group is on the nitrogen atom. The elucidation of its structure relies on a synergistic application

of modern spectroscopic techniques.
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Predicted Physicochemical Properties
While experimental data for 2-bromo-N,6-dimethylaniline is not readily available, its basic

physicochemical properties can be predicted based on its structure and comparison with similar

compounds.

Property Predicted Value / Information

Molecular Formula C₈H₁₀BrN

Molecular Weight 200.08 g/mol

CAS Number Not assigned

Physical State
Expected to be a liquid or low-melting solid at

room temperature.

Solubility
Expected to be soluble in common organic

solvents like chloroform, methanol, and DMSO.

Spectroscopic Data of Related Isomers
To provide a practical context for the analytical methodologies, the following tables summarize

the available spectroscopic data for the related isomers: 2-bromo-N,N-dimethylaniline and 2-

bromo-4,6-dimethylaniline. This data serves as a reference for predicting the expected spectral

features of 2-bromo-N,6-dimethylaniline.

Mass Spectrometry Data of Isomers
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

2-bromo-N,N-dimethylaniline
199/201 (M/M+2, due to ⁷⁹Br/

⁸¹Br isotopes)

184/186 ([M-CH₃]⁺), 120 ([M-

Br]⁺)

2-bromo-4,6-dimethylaniline
199/201 (M/M+2, due to ⁷⁹Br/

⁸¹Br isotopes)

184/186 ([M-CH₃]⁺), 120 ([M-

Br]⁺)
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Infrared (IR) Spectroscopy Data of 2-bromo-N,N-
dimethylaniline

Wavenumber (cm⁻¹) Assignment

~3400-3500
N-H stretch (absent in N,N-dimethylated

anilines)

~3050-3100 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (from methyl groups)

~1600, ~1480 Aromatic C=C bending

~1300-1350 C-N stretch

~750 C-Br stretch

¹H NMR Spectroscopic Data of Isomers (in CDCl₃)
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Compound
Chemical Shift
(ppm)

Multiplicity Integration Assignment

2-bromo-N,N-

dimethylaniline
~7.5 (dd)

Doublet of

doublets
1H Ar-H

~7.2 (td)
Triplet of

doublets
1H Ar-H

~6.9 (dd)
Doublet of

doublets
1H Ar-H

~6.8 (td)
Triplet of

doublets
1H Ar-H

~2.7 (s) Singlet 6H N(CH₃)₂

2-bromo-4,6-

dimethylaniline
~7.1 (s) Singlet 1H Ar-H

~6.8 (s) Singlet 1H Ar-H

~3.9 (br s) Broad singlet 2H NH₂

~2.2 (s) Singlet 3H Ar-CH₃

~2.1 (s) Singlet 3H Ar-CH₃

¹³C NMR Spectroscopic Data of 2-bromo-N,N-
dimethylaniline (Predicted)
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Chemical Shift (ppm) Assignment

~150 C-N

~133 Ar C-H

~128 Ar C-H

~124 Ar C-H

~120 Ar C-H

~118 C-Br

~45 N(CH₃)₂

Experimental Protocols
The following are detailed experimental protocols for the structural elucidation of 2-bromo-N,6-
dimethylaniline.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and isotopic pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electron ionization (EI) source.

Method:

Dissolve a small sample of the compound in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or gas

chromatography (GC-MS).

Acquire the mass spectrum in positive ion mode.

Expected Results: A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity,

characteristic of the presence of a single bromine atom. The high-resolution mass will
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confirm the elemental composition.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Method:

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

For a solid sample, a KBr pellet can be prepared.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Results: Characteristic absorption bands for N-H stretching (if a secondary amine),

aromatic and aliphatic C-H stretching, C=C bending, C-N stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

¹H NMR: Provides information about the number of different types of protons, their

chemical environment, and their connectivity.

¹³C NMR: Provides information about the number of different types of carbons.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and

carbons and to fully assign the structure.

Method:
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Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

Transfer the solution to an NMR tube.

Acquire the ¹H, ¹³C, and 2D NMR spectra.

Expected Results for 2-bromo-N,6-dimethylaniline:

¹H NMR: Distinct signals for the N-H proton, the N-methyl protons, the aromatic protons,

and the aromatic methyl protons. The coupling patterns of the aromatic protons will be

crucial for determining the substitution pattern.

¹³C NMR: Resonances for all eight carbons in their unique chemical environments.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown substituted aniline like 2-bromo-N,6-dimethylaniline.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation
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(e.g., Column Chromatography)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H, ¹³C, 2D)

Determine Molecular Weight
& Formula (from MS)

Identify Functional Groups
(from IR)

Establish Connectivity
(from NMR)

Final Structure Confirmation

Click to download full resolution via product page

Structure Elucidation Workflow

Conclusion
The structural elucidation of 2-bromo-N,6-dimethylaniline requires a systematic and multi-

faceted analytical approach. By employing mass spectrometry, IR spectroscopy, and a suite of

NMR experiments, a complete and unambiguous structural assignment can be achieved. The

data from related isomers provides a valuable predictive tool for interpreting the spectra of the

target compound. This guide provides the necessary framework for researchers to confidently

undertake the synthesis and characterization of this and other substituted anilines.
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To cite this document: BenchChem. [A Methodological Guide to the Structure Elucidation of
2-bromo-N,6-dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15200882#structure-elucidation-of-2-bromo-n-6-
dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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